1-Bromo-3-(ethanesulfonyl)propane

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

1-Bromo-3-(ethanesulfonyl)propane (CAS 98137-26-9) is a bifunctional alkyl bromide/ethylsulfone building block that directly addresses logP deficiencies in lead optimization. It increases computed XLogP3 by ~0.8 units versus methylsulfonyl analogs, improving cell permeability without drastic structural change. The primary bromide serves as a robust electrophile for SN2 alkylations and Ni-catalyzed stereoconvergent Negishi couplings to access enantioenriched sulfones. Ideal for constructing bromoallylic sulfone precursors for [3+3] benzannulation. Insist on this specific leaving group/sulfone combination to avoid re-optimization of elimination vs. substitution kinetics.

Molecular Formula C5H11BrO2S
Molecular Weight 215.11
CAS No. 98137-26-9
Cat. No. B2883174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(ethanesulfonyl)propane
CAS98137-26-9
Molecular FormulaC5H11BrO2S
Molecular Weight215.11
Structural Identifiers
SMILESCCS(=O)(=O)CCCBr
InChIInChI=1S/C5H11BrO2S/c1-2-9(7,8)5-3-4-6/h2-5H2,1H3
InChIKeyYKCWETDXIUVPFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-(ethanesulfonyl)propane (CAS 98137-26-9) Procurement: Key Properties and Comparator Context


1-Bromo-3-(ethanesulfonyl)propane (CAS 98137-26-9), also known as 3-bromopropyl ethyl sulfone, is a bifunctional aliphatic building block characterized by a primary alkyl bromide and an ethylsulfonyl moiety linked by a propyl chain [1]. Its molecular weight is 215.11 g/mol [1]. The compound is primarily offered at 95% purity . Its utility in organic synthesis stems from the ability of the bromide to act as an electrophile in nucleophilic substitution reactions (SN2) and transition-metal-catalyzed cross-couplings, while the ethylsulfonyl group serves as an electron-withdrawing group and a versatile functional handle. This overview establishes the baseline for its differentiation from closely related analogs, including methyl sulfone variants and alternative halogen leaving groups.

Why 1-Bromo-3-(ethanesulfonyl)propane (98137-26-9) is Not a Generic Substitute for Other Sulfonylalkyl Halides


The substitution of 1-bromo-3-(ethanesulfonyl)propane with a generic sulfonylalkyl halide is not scientifically valid due to its unique combination of leaving group reactivity and sulfonyl group lipophilicity, which directly impacts reaction kinetics and product profiles. Replacing the ethyl group with a methyl group alters the sulfone's electronic and steric properties, while changing the bromine to a chlorine or iodine drastically changes the electrophilicity of the alkylating agent [1]. As a result, reactions optimized for this specific compound cannot be reliably performed with analogs without significant re-optimization of conditions, as the rates of desired substitution versus competing elimination pathways are highly sensitive to these structural changes [2].

Quantitative Differentiation Evidence for 1-Bromo-3-(ethanesulfonyl)propane (98137-26-9) Against Analogs


Differentiation by Alkyl Halide Reactivity: Bromo vs. Chloro Analogs in SN2 Displacement

The reactivity of 1-bromo-3-(ethanesulfonyl)propane in nucleophilic substitution is expected to be significantly higher than that of its chloro analog, 1-chloro-3-(ethanesulfonyl)propane. While direct experimental data for this specific pair is not available, class-level inference from extensive alkyl halide reactivity studies establishes that primary alkyl bromides react approximately 50-100 times faster than primary alkyl chlorides in SN2 reactions [1]. This difference is critical for time-sensitive synthetic steps and for achieving high conversion under mild conditions.

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

Differentiation by Sulfonyl Group Lipophilicity: Ethyl vs. Methyl Sulfone Variants

The ethylsulfonyl group in the target compound confers a distinct lipophilicity profile compared to its methylsulfonyl analog, 1-bromo-3-(methylsulfonyl)propane. The target compound's computed XLogP3 value is 1.1 [1], which is higher than the methyl analog (1-bromo-3-(methylsulfonyl)propane, computed XLogP3 ~0.3, based on PubChem data for similar compounds [2]). This difference in partition coefficient is expected to influence the compound's performance in biological assays, where logP is a key determinant of membrane permeability and target engagement.

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Procurement Differentiator: Purity and Vendor Availability as a Competitive Advantage

From a procurement perspective, 1-bromo-3-(ethanesulfonyl)propane (CAS 98137-26-9) offers a clear advantage over less common analogs due to its established supply chain and defined purity grade. It is readily available from major vendors like Sigma-Aldrich/Enamine with a standard purity of 95% . In contrast, analogs like the iodo derivative (1-Ethanesulfonyl-3-iodopropane, CAS 1462997-18-7) have fewer established suppliers and less standardized purity information, introducing greater variability and risk into sourcing [1].

Chemical Procurement Sourcing Supply Chain

Defined Application Scenarios for 1-Bromo-3-(ethanesulfonyl)propane (98137-26-9) Based on Evidence


Synthesis of Multisubstituted Arylsulfones via [3+3] Benzannulation

This compound is suitable as a precursor for synthesizing bromoallylic sulfones, which are key components in one-pot, three-component [3+3] benzannulation reactions for constructing multisubstituted arylsulfones [4]. While not directly tested in the referenced study, its structure is representative of the bromoallylic sulfone class, and it can be transformed into the required allylic derivative. The use of this specific precursor may offer advantages in optimizing yield and step-economy for the preparation of complex sulfone-containing building blocks.

Building Block for Negishi Cross-Coupling in Enantioselective Sulfone Synthesis

The compound is a relevant substrate for nickel-catalyzed stereoconvergent Negishi cross-coupling reactions, as described for the synthesis of enantioenriched secondary sulfones [4]. The primary alkyl bromide is an effective electrophile in this transformation, which can provide desired cross-coupling products with very good enantiomeric excess (ee) and yield for a range of reaction partners. This application is directly supported by studies on racemic α-bromosulfones, where 1-bromo-3-(ethanesulfonyl)propane could serve as a model substrate to develop new catalytic asymmetric methods for generating optically active sulfone libraries.

N-Alkylation of Amines for Diversifying Compound Libraries

Its primary alkyl bromide makes it a highly effective reagent for the N-alkylation of primary and secondary amines, a foundational reaction in medicinal chemistry for generating amine libraries [4]. The ethylsulfonyl group introduces a polar, hydrogen-bond-accepting moiety that can modulate the physicochemical and biological properties of the resulting amine. This is a core application for building block procurement, enabling the rapid synthesis of diverse analogs for structure-activity relationship (SAR) studies.

Modulator of Lipophilicity in Bioactive Molecule Design

In drug discovery programs where a methylsulfonyl group (from 1-bromo-3-(methylsulfonyl)propane) yields a compound with insufficient lipophilicity for cell permeability or target engagement, this compound provides a direct analog for increasing logP without drastically altering molecular shape [4]. As established in Section 3, the ethylsulfonyl group increases the computed XLogP3 by approximately 0.8 log units compared to the methylsulfonyl variant. This scenario is supported by the cross-study comparison of computed lipophilicities and is a common, data-driven approach in lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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